molecular formula C17H18O2 B1528735 2-(Biphenyl-4-yloxy)-1-cyclopropylethanol CAS No. 1379811-31-0

2-(Biphenyl-4-yloxy)-1-cyclopropylethanol

Cat. No.: B1528735
CAS No.: 1379811-31-0
M. Wt: 254.32 g/mol
InChI Key: XAVPTDUNLRUYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Biphenyl-4-yloxy)-1-cyclopropylethanol is an organic compound that features a biphenyl moiety linked to a cyclopropyl group via an ethoxy bridge. This compound is of interest due to its unique structural properties, which combine the rigidity of the biphenyl system with the strain of the cyclopropyl ring, potentially leading to interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yloxy)-1-cyclopropylethanol typically involves the following steps:

    Formation of Biphenyl-4-yloxy Intermediate: The biphenyl-4-yloxy intermediate can be synthesized through a nucleophilic substitution reaction where a biphenyl derivative reacts with an appropriate leaving group.

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds in the presence of a catalyst.

    Ethanol Addition: The final step involves the addition of an ethanol moiety to the cyclopropyl intermediate, typically through an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and reagents would be chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yloxy)-1-cyclopropylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The biphenyl moiety can be reduced under specific conditions to form a more saturated system.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly on the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of cyclopropyl ketones or aldehydes.

    Reduction: Formation of more saturated biphenyl derivatives.

    Substitution: Introduction of various substituents on the biphenyl ring, depending on the electrophile used.

Scientific Research Applications

2-(Biphenyl-4-yloxy)-1-cyclopropylethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yloxy)-1-cyclopropylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can engage in π-π interactions, while the cyclopropyl group can induce strain and reactivity in the target molecule. This dual functionality allows the compound to modulate various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-ol: Lacks the cyclopropyl group, leading to different reactivity and biological activity.

    Cyclopropylmethanol: Lacks the biphenyl moiety, resulting in different chemical properties.

    2-(Phenyl-4-yloxy)-1-cyclopropylethanol: Similar structure but with a single phenyl ring, affecting its overall reactivity and applications.

Uniqueness

2-(Biphenyl-4-yloxy)-1-cyclopropylethanol is unique due to the combination of the biphenyl and cyclopropyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-cyclopropyl-2-(4-phenylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c18-17(15-6-7-15)12-19-16-10-8-14(9-11-16)13-4-2-1-3-5-13/h1-5,8-11,15,17-18H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVPTDUNLRUYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(COC2=CC=C(C=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Biphenyl-4-yloxy)-1-cyclopropylethanol
Reactant of Route 2
Reactant of Route 2
2-(Biphenyl-4-yloxy)-1-cyclopropylethanol
Reactant of Route 3
Reactant of Route 3
2-(Biphenyl-4-yloxy)-1-cyclopropylethanol
Reactant of Route 4
Reactant of Route 4
2-(Biphenyl-4-yloxy)-1-cyclopropylethanol
Reactant of Route 5
Reactant of Route 5
2-(Biphenyl-4-yloxy)-1-cyclopropylethanol
Reactant of Route 6
Reactant of Route 6
2-(Biphenyl-4-yloxy)-1-cyclopropylethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.